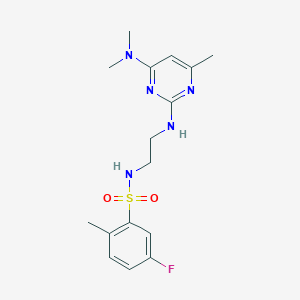

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide

説明

特性

IUPAC Name |

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-5-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN5O2S/c1-11-5-6-13(17)10-14(11)25(23,24)19-8-7-18-16-20-12(2)9-15(21-16)22(3)4/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZXGMMOHWIXAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NCCNC2=NC(=CC(=N2)N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide generally involves multiple steps, starting with the preparation of the pyrimidine and benzenesulfonamide intermediates. Common reaction conditions include:

Step 1: Alkylation of 4-(dimethylamino)-6-methylpyrimidine with an appropriate alkylating agent to introduce the ethylamine side chain.

Step 2: Nucleophilic substitution reaction where 5-fluoro-2-methylbenzenesulfonyl chloride reacts with the intermediate to form the final compound.

Industrial Production Methods

For industrial-scale production, the process is scaled up using high-pressure reactors and continuous flow techniques to enhance yield and purity. Specific solvents and catalysts are often employed to facilitate the reactions under controlled temperature and pressure conditions.

化学反応の分析

Types of Reactions it Undergoes

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide can undergo various types of chemical reactions such as:

Oxidation: Can be oxidized using reagents like hydrogen peroxide or other oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Can be reduced to its amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions typically involve the pyrimidine ring and can occur under acidic or basic conditions with different nucleophiles.

Common Reagents and Conditions Used in These Reactions

Oxidation: Hydrogen peroxide, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophilic bases.

Major Products Formed from These Reactions

Oxidation can produce sulfoxides or sulfones.

Reduction typically yields amine derivatives.

Substitution may produce various substituted pyrimidine compounds depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for modifications that can be tailored for specific synthetic pathways.

Biology

In biological studies, it is often researched for its interaction with enzymes and proteins, acting as an inhibitor or modulator of specific biological pathways.

Medicine

In medicine, research is focused on its potential as a therapeutic agent. Studies investigate its efficacy in targeting diseases such as cancer and bacterial infections due to its ability to interfere with essential biological processes in pathogens.

Industry

In industrial applications, it serves as a valuable intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide often involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit the enzyme's activity or modulate receptor functions, thereby altering cellular processes. Key pathways involved include inhibition of signal transduction mechanisms crucial for cell survival and proliferation.

類似化合物との比較

Research Findings and Implications

- Hydrogen Bonding and Conformation: The target compound’s ethylamino linker may allow greater conformational flexibility compared to rigid analogs like the compound, which has fixed dihedral angles due to hydrogen bonding . This flexibility could improve binding to dynamic enzyme active sites.

- Metabolic Stability: The 5-fluoro group on the benzenesulfonamide may reduce oxidative metabolism compared to non-fluorinated analogs, extending half-life .

- Synthetic Challenges : Unlike the polymorphic N-(4-chlorophenyl) analog in , the target compound’s benzenesulfonamide group may complicate crystallization, requiring specialized purification methods .

生物活性

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into its biological activity, synthesis, and related research findings.

Structural Overview

The compound's structure integrates several functional groups that contribute to its biological activity:

- Pyrimidine Ring : Known for its role in various biological processes, including DNA and RNA synthesis.

- Sulfonamide Group : Often associated with antibacterial properties.

- Dimethylamino Group : Enhances solubility and may influence pharmacokinetics.

Anticancer Properties

Research indicates that N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide exhibits significant inhibitory effects on specific kinases involved in cancer progression. Notably, compounds with similar structures have been shown to inhibit Syk kinase, which is crucial in various signaling pathways related to cancer and immune response.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Kinase Inhibition | Inhibits Syk kinase, affecting cancer pathways | |

| Antimicrobial | Potential antibacterial activity | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Antimicrobial Properties

In addition to its anticancer potential, the compound may possess antimicrobial properties. Similar sulfonamide derivatives are known for their effectiveness against a range of bacterial strains, suggesting that this compound could be a candidate for further investigation in antibiotic development .

Synthesis and Production

The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide typically involves several key steps:

- Alkylation : The dimethylamino-pyrimidine is alkylated using an appropriate agent to introduce the ethylamine side chain.

- Nucleophilic Substitution : The resulting intermediate undergoes nucleophilic substitution with 5-fluoro-2-methylbenzenesulfonyl chloride to form the final product.

Industrial Considerations : For large-scale production, high-pressure reactors and continuous flow techniques are employed to enhance yield and purity.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in clinical settings. For instance, compounds with analogous structures have demonstrated low-nanomolar IC50 values against various cancer cell lines, indicating potent activity against resistant cancer types .

In vitro studies have shown that these compounds can induce cytotoxic effects by disrupting cellular processes such as tubulin polymerization, which is critical for cell division and proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。